molecular formula C23H28FN3O2 B2497026 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922115-19-3

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Cat. No. B2497026
CAS RN: 922115-19-3
M. Wt: 397.494
InChI Key: RHINHSXZGCWGOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes aimed at achieving high specificity and yield. For instance, structural optimizations leading to potent, orally active compounds with long-acting effects have been documented (Hale et al., 1998). These syntheses often require novel synthetic chemistry approaches, highlighting the intricate balance between structure and activity in medicinal chemistry.

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical for understanding their potential interactions and functionality. Crystal structure studies, for example, provide insights into the compound's configuration and spatial arrangement, which are essential for predicting its interactions and reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of new derivatives with distinct properties. For instance, N-halogeno compounds like perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] have been explored as electrophilic fluorinating agents, indicating the reactivity and versatility of these structures in synthesizing fluorinated compounds (Banks, Besheesh, & Tsiliopoulos, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Understanding these properties is crucial for their manipulation and application in various scientific domains. Studies on related compounds have focused on optimizing these properties to enhance their applicability and performance in desired fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, determine the compound's potential uses. Research into compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides highlights the exploration of these chemical properties to tailor compounds for specific applications, excluding direct drug use (Yang Man-li, 2008).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-26-9-8-19-15-18(4-7-21(19)26)22(27-10-12-29-13-11-27)16-25-23(28)14-17-2-5-20(24)6-3-17/h2-7,15,22H,8-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINHSXZGCWGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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